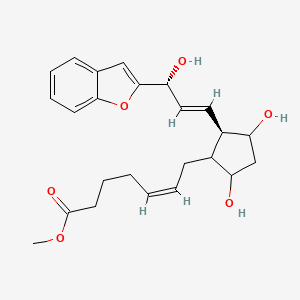![molecular formula C22H38OSi4 B14447122 Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- CAS No. 77547-99-0](/img/structure/B14447122.png)
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- is an organosilicon compound characterized by the presence of a silanol group (Si-OH) and multiple silyl groups. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- can be synthesized through the hydrolysis of corresponding silyl halides, alkoxysilanes, or aminosilanes. The most common reactants for this synthesis are chlorosilanes, which react with water to form the silanol compound and hydrochloric acid as a byproduct . The reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the hydrolysis process.
Industrial Production Methods
In industrial settings, the production of silanol compounds often involves the controlled hydrolysis of chlorosilanes in a fluidized bed reactor. This method allows for the efficient production of silanol compounds with high purity and yield . The process may also involve the use of oxidants such as air, peracids, or potassium permanganate to oxidize hydrosilanes into silanols .
Analyse Chemischer Reaktionen
Types of Reactions
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like air or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The silanol group can be substituted with other functional groups through reactions with silyl halides or alkoxysilanes.
Common Reagents and Conditions
Common reagents used in these reactions include chlorosilanes, alkoxysilanes, and hydrosilanes. The reactions typically occur under mild conditions with the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions include disiloxanes, siloxanes, and other organosilicon compounds. These products are often used as intermediates in the synthesis of more complex silicon-based materials .
Wissenschaftliche Forschungsanwendungen
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and materials.
Biology: Employed in the study of silicon-based biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and biomedical implants.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- involves its ability to form hydrogen bonds and interact with other molecules through its silanol group. This interaction can lead to the formation of stable complexes and facilitate various chemical reactions. The molecular targets and pathways involved in these interactions are primarily related to the silicon-oxygen bond and its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: A simpler silanol compound with three methyl groups attached to the silicon atom.
Diphenylsilanediol: A silanediol compound with two phenyl groups and two hydroxyl groups attached to the silicon atom.
Silanetriol: A compound with three hydroxyl groups attached to the silicon atom.
Uniqueness
Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]- is unique due to its complex structure, which includes multiple silyl groups and a silanol group. This complexity allows for a wide range of chemical reactivity and applications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
77547-99-0 |
|---|---|
Molekularformel |
C22H38OSi4 |
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
hydroxy-dimethyl-[[methyl(diphenyl)silyl]-bis(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C22H38OSi4/c1-24(2,3)22(25(4,5)6,26(7,8)23)27(9,20-16-12-10-13-17-20)21-18-14-11-15-19-21/h10-19,23H,1-9H3 |
InChI-Schlüssel |
UAKZFHQQSDUPMG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)O)[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



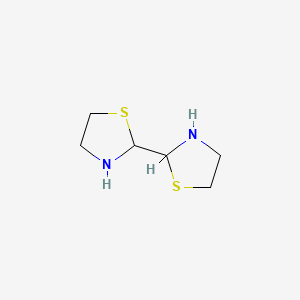
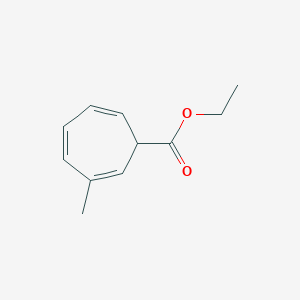
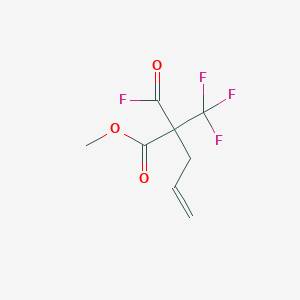
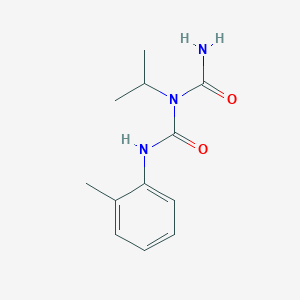
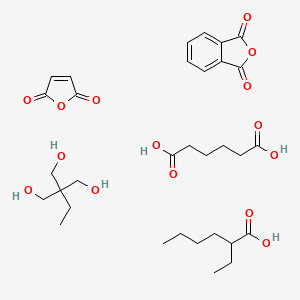

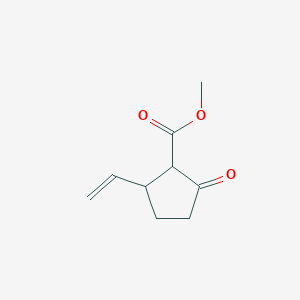
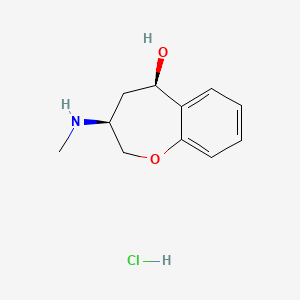

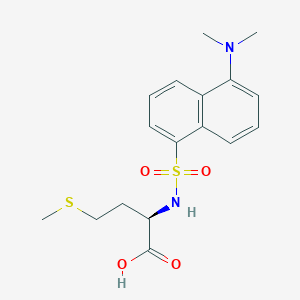
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
